molecular formula C22H30N6OS B591477 Teneligliptin D8 CAS No. 1391012-95-5

Teneligliptin D8

Cat. No.: B591477
CAS No.: 1391012-95-5
M. Wt: 434.632
InChI Key: WGRQANOPCQRCME-POOPOPQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teneligliptin D8 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. . This compound is specifically designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy.

Mechanism of Action

Target of Action

Teneligliptin D8 primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . This enzyme plays a crucial role in the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are integral to the regulation of blood sugar levels, particularly after meals .

Mode of Action

The interaction of this compound with its target, DPP-4, results in the inhibition of this enzyme . This inhibition slows down the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP . The elevated levels of these hormones stimulate the pancreatic beta cells to produce insulin, which in turn helps to regulate blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in a reduction of blood glucose levels .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This contributes to the high bioavailability of this compound, ensuring its effective action in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, this compound stimulates the production of insulin . This leads to improved control of blood glucose levels, particularly after meals . Additionally, this compound has been shown to activate beta-cell function and decrease insulin resistance .

Biochemical Analysis

Biochemical Properties

Teneligliptin D8 interacts with the DPP-4 enzyme, which is widely distributed throughout the body . This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Thus, the incretins stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

In the context of cellular effects, this compound influences cell function by modulating the activity of the DPP-4 enzyme and thereby affecting the levels of incretin hormones . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity . This leads to an increase in the levels of incretin hormones, which in turn stimulate the production of insulin .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment is associated with significant improvements in fasting plasma glucose (FPG) levels and homeostasis model assessment (HOMA) parameters .

Dosage Effects in Animal Models

It has been observed that this compound treatment is associated with weight gain .

Metabolic Pathways

This compound is involved in the incretin hormone pathway, where it interacts with the DPP-4 enzyme . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a DPP-4 inhibitor, it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it is localized to the same compartments or organelles as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teneligliptin D8 involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the Teneligliptin structure.

    Piperazine Derivative Formation: The next step involves the formation of a piperazine derivative, which is then coupled with the pyrazole ring.

    Introduction of the Thiazolidine Ring:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Teneligliptin D8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

Teneligliptin D8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teneligliptin D8 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolism, and potentially longer-lasting effects compared to its non-deuterated counterparts .

Biological Activity

Teneligliptin D8 is a deuterium-labeled derivative of teneligliptin, which is a potent, orally available, competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are widely used in the management of type 2 diabetes mellitus (T2DM) due to their mechanism of enhancing incretin levels, leading to improved glycemic control. This article delves into the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical settings, safety profile, and real-world applications.

PropertyValue
Molecular Formula C22H22D8N6OS
Molecular Weight 434.628 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 663.4 ± 55.0 °C at 760 mmHg
Flash Point 355.0 ± 31.5 °C

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing this degradation, teneligliptin enhances insulin secretion in response to meals and decreases glucagon levels, thus lowering blood glucose levels.

Efficacy in Clinical Trials

Several studies have evaluated the efficacy of teneligliptin in various populations:

  • Combination Therapy with Canagliflozin : A multicenter trial assessed the addition of teneligliptin to canagliflozin in Japanese patients with inadequately controlled T2DM. Results indicated a significant reduction in HbA1c levels by -0.94% compared to placebo after 24 weeks, with no episodes of hypoglycemia reported .
  • Long-Term Safety and Efficacy : A three-year post-marketing surveillance study (RUBY) demonstrated sustained efficacy with a mean HbA1c reduction of -0.76% across various renal function categories, showing that teneligliptin can be safely administered to patients with renal impairment .
  • Bayesian Network Meta-Analysis : This analysis highlighted that different dosages of teneligliptin significantly increased the proportion of patients achieving HbA1c < 7%, particularly at higher doses (40 mg) compared to sitagliptin .

Safety Profile

The safety profile of teneligliptin has been extensively documented:

  • Adverse Drug Reactions (ADRs) : In a real-world study involving over 800 patients, ADRs were reported in approximately 4.38% of cases, predominantly gastrointestinal disorders (0.97%) and skin disorders (0.85%). No new safety concerns were identified beyond those already noted in clinical trials .
  • Long-Term Use : Teneligliptin has been shown to be well tolerated over long periods, with no significant differences in adverse events when compared to other DPP-4 inhibitors .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients found that teneligliptin effectively managed T2DM without significant adverse effects or complications related to age or comorbidities .

Case Study 2: Post-Marketing Surveillance

In a post-marketing surveillance study involving patients who started treatment between May 2013 and February 2015, the long-term efficacy and safety were confirmed, reinforcing its role as a reliable treatment option for T2DM .

Properties

IUPAC Name

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-POOPOPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the purpose of using teneligliptin D8 in this research?

A1: this compound serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.

Q2: How does the method differentiate between teneligliptin and this compound?

A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and this compound have different masses due to the presence of deuterium isotopes in this compound. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.